molecular formula C21H17N3O5S2 B14991205 6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B14991205
M. Wt: 455.5 g/mol
InChI Key: UZCHERKWFNJRCM-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the thiazole derivative with the chromene core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The chromene core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a thiazole ring, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C21H17N3O5S2/c1-2-13-3-8-18-16(11-13)17(25)12-19(29-18)20(26)23-14-4-6-15(7-5-14)31(27,28)24-21-22-9-10-30-21/h3-12H,2H2,1H3,(H,22,24)(H,23,26)

InChI Key

UZCHERKWFNJRCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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